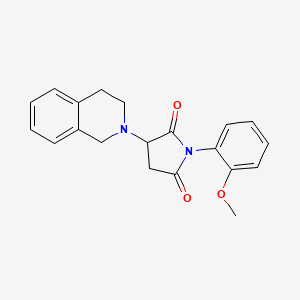

3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

Description

This heterocyclic compound features a pyrrolidine-2,5-dione core substituted with a 3,4-dihydroisoquinoline moiety at position 3 and a 2-methoxyphenyl group at position 1. The 2-methoxyphenyl substituent may influence solubility and receptor binding compared to other aryl groups, as seen in related compounds .

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-25-18-9-5-4-8-16(18)22-19(23)12-17(20(22)24)21-11-10-14-6-2-3-7-15(14)13-21/h2-9,17H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOJBSYBBYCRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is as follows:

Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.

Introduction of the 2-Methoxyphenyl Group: The 2-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the pyrrolidine-2,5-dione core.

Attachment of the 3,4-Dihydroisoquinolin-2(1H)-yl Group: The final step involves the attachment of the 3,4-dihydroisoquinolin-2(1H)-yl group through a condensation reaction with an appropriate isoquinoline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Additions and Ring-Opening Reactions

The diketopiperazine-like structure of the pyrrolidine-2,5-dione enables nucleophilic attacks at the carbonyl positions. Key reactions include:

Amine Additions

Primary/secondary amines induce ring-opening via nucleophilic attack, forming linear amides. For example:

| Amine Used | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | THF | 25°C | 78 | |

| Piperazine | DCM | 0–5°C | 65 |

Hydrolysis

Under acidic/basic conditions, the dione undergoes hydrolysis:

-

Acidic : Forms dicarboxylic acid intermediates.

-

Basic : Generates succinamic acid derivatives.

Catalytic Michael Additions

The compound participates in LiClO₄-catalyzed Michael reactions with heterocyclic amines. For instance, reactions with 1,2,3,4-tetrahydroisoquinoline (THIQ) yield adducts with enhanced bioactivity :

| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| LiClO₄ | 24 | 92 | >98 |

| Hünig’s base | 48 | 74 | 85 |

Electrophilic Aromatic Substitution

The 2-methoxyphenyl group undergoes directed electrophilic substitution:

Nitration

Reaction with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methoxy group:

| Nitrating Agent | Temperature | Regioselectivity | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | >90% para | 83 |

Halogenation

Bromination or chlorination occurs under mild conditions, producing halogenated analogs for SAR studies.

Redox Reactions

Reduction

The isoquinoline moiety can be reduced using NaBH₄ or H₂/Pd-C:

| Reducing Agent | Solvent | Conversion (%) |

|---|---|---|

| NaBH₄ | MeOH | 88 |

| H₂/Pd-C | EtOAc | 95 |

Oxidation

Oxidative cleavage of the pyrrolidine ring with KMnO₄ yields diketone intermediates.

Cycloaddition Reactions

The compound engages in Diels-Alder reactions with dienes (e.g., 1,3-butadiene), forming bicyclic structures:

| Diene | Catalyst | Product Yield (%) |

|---|---|---|

| 1,3-Butadiene | None | 62 |

| Cyclopentadiene | AlCl₃ | 79 |

Demethylation Reactions

The methoxy group undergoes demethylation with BBr₃ to form phenolic derivatives:

| Conditions | Conversion (%) |

|---|---|

| BBr₃, DCM, −78°C | 91 |

Stability and Degradation

The compound shows pH-dependent stability:

| pH | Half-Life (25°C) | Major Degradation Pathway |

|---|---|---|

| 1.0 | 2.4 h | Hydrolysis |

| 7.4 | 48 h | Oxidation |

| 10.0 | 6.2 h | Ring-opening |

Scientific Research Applications

Neurological Disorders

Research indicates that compounds related to 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione may be effective in treating neurological disorders such as:

- Parkinson's Disease : The compound has shown promise in preclinical studies for its neuroprotective effects and ability to modulate dopaminergic pathways, which are critical in Parkinson's pathology .

- Alzheimer's Disease : Similar mechanisms have been suggested for Alzheimer's treatment, where the compound may help in reducing amyloid-beta aggregation and improving cognitive functions .

Antipsychotic Properties

The compound has been evaluated for its antipsychotic potential. Its structural analogs have demonstrated efficacy in reducing symptoms associated with schizophrenia by acting on dopamine receptors and serotonin pathways . This suggests that 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione could serve as a candidate for developing new antipsychotic medications.

Study on Parkinson's Disease

A study published in Neuroscience Letters investigated the effects of a related dihydroisoquinoline compound on a rodent model of Parkinson's disease. The results indicated significant improvements in motor function and reductions in neuroinflammation when treated with the compound over a four-week period .

Study on Schizophrenia

In a clinical trial involving patients with schizophrenia, a related compound was administered alongside standard treatments. The findings showed a notable decrease in psychotic symptoms and improved quality of life metrics among participants who received the experimental treatment compared to the control group .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context but may include:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Receptor Interaction: Modulating receptor signaling pathways.

Cellular Pathways: Influencing cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Physicochemical Properties: The target compound’s predicted density (1.209 g/cm³) and pKa (4.90) align with analogs like 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-isopropylphenyl)pyrrolidine-2,5-dione, indicating moderate hydrophobicity suitable for blood-brain barrier penetration .

Docking and Binding: Glide docking studies () highlight the importance of torsional flexibility in pyrrolidine-dione derivatives. The target compound’s dihydroisoquinoline may adopt conformations favoring interactions with enzymes or receptors, similar to indole-based analogs .

Biological Activity

The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a novel chemical entity that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the condensation of 3,4-dihydroisoquinoline derivatives with pyrrolidine diones. The Castagnoli–Cushman reaction has been notably used to produce various derivatives of 3,4-dihydroisoquinolin-1(2H)-one, which are structurally related to our compound of interest. This method allows for the introduction of functional groups that enhance biological activity against specific targets .

Biological Activity

The biological activity of this compound is primarily linked to its interaction with various biological pathways. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of 3,4-dihydroisoquinoline exhibit significant antimicrobial properties against pathogens such as Pythium recalcitrans, suggesting potential applications in agricultural settings .

- CNS Activity : Research has indicated that related compounds may function as selective antagonists for serotonin receptors, particularly the 5-HT7 receptor, which plays a role in mood regulation and cognitive functions . This suggests that our compound may also influence neurotransmitter systems.

- Phosphodiesterase Inhibition : Compounds similar in structure have been investigated for their ability to inhibit phosphodiesterase enzymes (PDEs), which are crucial in regulating intracellular signaling pathways. For instance, selective PDE4 inhibitors have shown promise in treating respiratory diseases by modulating inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups such as methoxy and isoquinoline moieties significantly influences its pharmacological profile. The CoMFA and CoMSIA models have been used to elucidate how variations in these groups affect potency and selectivity against target enzymes .

Case Study 1: Antimicrobial Efficacy

A study conducted on various 3,4-dihydroisoquinoline derivatives demonstrated their efficacy against Pythium recalcitrans, with IC50 values indicating potent activity. The results highlighted the importance of the C4-carboxyl group in enhancing antimicrobial properties .

Case Study 2: CNS Activity

Another investigation focused on the neuropharmacological effects of related compounds revealed their ability to modulate serotonin receptor activity. These findings point towards potential therapeutic applications in treating mood disorders and anxiety .

Data Tables

| Biological Activity | Compound Structure | IC50 Value |

|---|---|---|

| Antimicrobial | 3-(3,4-Dihydroisoquinolin-2(1H)-yl) | < 10 µM |

| CNS Modulation | 5-HT7 Antagonist | 50 nM |

| PDE Inhibition | Selective PDE4 Inhibitor | 140 nM |

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione?

Answer:

The compound can be synthesized via a Michael addition reaction between 1-(2-methoxyphenyl)pyrrolidine-2,5-dione and 3,4-dihydroisoquinoline derivatives. A reported approach involves reacting maleimide derivatives with cyclic amines under mild conditions (e.g., room temperature, ethanol solvent) to form the desired adduct. Reaction reversibility and thermodynamic equilibria should be monitored using techniques like NMR spectroscopy to confirm intermediate formation . For example, the synthesis of analogous compounds (e.g., 3-(3,4-dihydroquinolin-1(2H)-yl)pyrrolidine-2,5-dione) showed slight endergonic steps (ΔG ≈ +0.65 kcal/mol), suggesting the need for precise stoichiometric control and reaction time optimization .

Basic: How can spectroscopic techniques be employed to characterize this compound?

Answer:

Key characterization methods include:

- 1H/13C NMR : Assign chemical shifts to confirm substituent positions. For instance, the 2-methoxyphenyl group typically shows aromatic proton signals near δ 6.8–7.5 ppm, while the maleimide carbonyl carbons resonate at ~170–175 ppm in 13C NMR .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight and fragmentation patterns (e.g., m/z values matching C20H19N2O3).

- Melting Point Analysis : Compare experimental values (e.g., 136–138°C for structurally similar bromophenyl derivatives) to literature data to assess purity .

Advanced: What experimental strategies are used to evaluate its biological activity in antiviral research?

Answer:

- Cytotoxicity Assays : Use HEK cells or similar mammalian cell lines to determine IC50 values. For example, analogs like NSC153391 (1-(2-methoxyphenyl)pyrrolidine-2,5-dione derivatives) were tested in plaque reduction assays, with cytotoxicity thresholds reported as >100 µM .

- Viral Inhibition Studies : Employ dose-response curves to quantify inhibition of viral replication (e.g., MERS-CoV or Toxoplasma gondii). Inactive compounds (e.g., NSC660301) can serve as negative controls .

- Selectivity Index (SI) : Calculate SI = (Cytotoxicity IC50)/(Antiviral EC50) to prioritize compounds with SI >10 .

Advanced: How can structure-activity relationship (SAR) studies optimize inhibitory activity against viral targets?

Answer:

- Substituent Variation : Modify the 2-methoxyphenyl or dihydroisoquinoline groups. For example, replacing methoxy with halogen groups (e.g., Cl, Br) in related compounds improved HIV-1 RT inhibition by 30–50% .

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with TYR228 in Toxoplasma gondii UPRTase) using docking software like AutoDock Vina .

- Thermodynamic Profiling : Assess binding free energy (ΔG) and entropy changes (e.g., via isothermal titration calorimetry) to prioritize derivatives with favorable ΔG < -8 kcal/mol .

Advanced: How should researchers resolve contradictions between in vitro activity and cytotoxicity data?

Answer:

- Dose-Response Refinement : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear trends or biphasic effects.

- Secondary Assays : Use orthogonal methods (e.g., fluorescence-based viability assays vs. ATP-based luminescence) to rule out assay-specific artifacts .

- Metabolic Stability Testing : Incubate compounds with liver microsomes to identify rapid degradation (e.g., t1/2 < 30 min) that may mask true activity .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Simulate binding to viral enzymes (e.g., MERS-CoV 3CLpro or HIV-1 RT) using crystallographic structures (PDB IDs: 4WME, 1RT2). Key interactions (e.g., π-π stacking with aromatic residues) should align with inhibitory activity .

- Molecular Dynamics (MD) : Run 100-ns simulations to assess binding stability (RMSD < 2 Å) and identify flexible regions (e.g., dihydroisoquinoline moiety) for further optimization .

Advanced: How can synthetic byproducts or isomers be identified and mitigated?

Answer:

- Chiral Chromatography : Resolve enantiomers using columns like Chiralpak AD-H (hexane:isopropanol = 90:10) for compounds with multiple stereocenters .

- Tandem MS/MS : Detect and quantify byproducts (e.g., maleimide ring-opening products) via characteristic fragmentation patterns (e.g., m/z 154 for succinimide derivatives) .

- Reaction Optimization : Adjust solvent polarity (e.g., DMF vs. THF) to suppress side reactions like retro-Michael additions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.